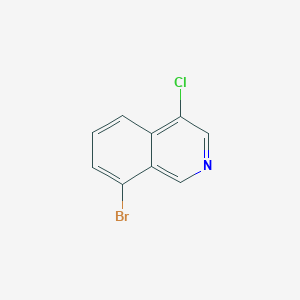

8-Bromo-4-chloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-4-chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN . It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 4-chloroisoquinoline using bromine in the presence of a catalyst. The reaction conditions often involve heating the reactants in a solvent such as nitrobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .

Scientific Research Applications

There is currently no information available about the applications of 8-Bromo-4-chloroisoquinoline. However, the search results contain information on compounds with similar names, such as 6-Bromo-8-chloroisoquinoline and 7-Bromo-1-Chloroisoquinoline, and 8-Bromo-4-chloroquinoline, which may be relevant to your search.

6-Bromo-8-chloroisoquinoline

Chemical Structure and Properties: The chemical formula of 6-Bromo-8-chloroisoquinoline is C9H6BrClN, with a molecular weight of approximately 232.5 g/mol. The bromine atom is at the 6-position and the chlorine atom at the 8-position of the isoquinoline ring.

Chemical Reactions Analysis: 6-Bromo-8-chloroisoquinoline undergoes substitution and Suzuki-Miyaura coupling reactions.

- Substitution Reactions: The bromine or chlorine atoms are replaced by nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

- Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are often used under mild conditions. The major product is a biaryl compound.

Scientific Research Applications: 6-Bromo-8-chloroisoquinoline is used as an intermediate in synthesizing complex organic molecules and heterocycles. It is also studied for its potential antimicrobial and anticancer biological activities and its potential as a pharmacophore in drug development. Additionally, it sees use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action: The mechanism of action of 6-Bromo-8-chloroisoquinoline involves interaction with specific molecular targets, such as inhibiting certain enzymes or interfering with cellular pathways, leading to biological effects. The specific molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds: 6-Bromo-8-chloroisoquinoline is unique due to the presence of both bromine and chlorine substituents on the isoquinoline ring. This dual substitution can influence its reactivity and properties, making it distinct from other mono-substituted isoquinolines. The presence of both halogens can enhance its ability to participate in cross-coupling reactions and increase its potential biological activity.

Biological Activities: 6-Bromo-8-chloroisoquinoline exhibits antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae. It may also interfere with cell proliferation pathways, potentially acting as an inhibitor of key enzymes involved in cancer cell growth and has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies:

- Antimicrobial Efficacy Study: A study of isoquinoline derivatives, including 6-Bromo-8-chloroisoquinoline, against hospital-acquired infections indicated significant inhibition zones comparable to standard antibiotics.

- Cytotoxicity Assessment: In vitro studies tested the cytotoxic effects on HeLa cells (cervical cancer cell line). The compound showed low toxicity at concentrations up to 200 µM, indicating a favorable safety profile for further development.

- Molecular Docking Studies: Computational studies using molecular docking techniques revealed that this compound binds effectively to target proteins associated with cancer pathways, suggesting potential therapeutic applications in oncology.

7-Bromo-1-chloroisoquinoline

Anticancer Properties: 7-bromo-1-chloroisoquinoline exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It reduces the proliferation rate of cancer cells by interfering with cell cycle progression and triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity: 7-Bromo-1-chloroisoquinoline possesses activity against Staphylococcus aureus and Escherichia coli.

Molecular Targets: The biological activity of 7-bromo-1-chloroisoquinoline can be attributed to its interaction with specific molecular targets. It inhibits CYP1A2 and CYP2C19 enzymes, which are essential for drug metabolism, suggesting potential drug-drug interactions when co-administered with other medications. Computational studies have shown that the compound has a favorable binding affinity to various proteins involved in cancer progression and microbial resistance.

Case Studies:

- Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry examined the compound's effects on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations.

- Antimicrobial Screening: Research evaluated the antimicrobial properties against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Apoptosis induction |

| HeLa (Cervical) | <15 | Cell cycle arrest |

| A549 (Lung) | <12 | Inhibition of proliferation |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 3: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Binding Residues |

|---|---|---|

| CYP1A2 | -5.4 | SER126, ASP125 |

| CYP2C19 | -4.9 | THR129, ARG150 |

8-Bromo-4-chloroquinoline

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-8-chloroisoquinoline

- 8-Bromo-2-chloroisoquinoline

- 7-Bromo-4-chloroisoquinoline

Uniqueness

8-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

8-Bromo-4-chloroisoquinoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C_9H_6BrClN and a molecular weight of approximately 267.51 g/mol. The presence of bromine and chlorine substituents on the isoquinoline ring significantly influences its chemical behavior and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing 8-hydroxyquinoline with halogenating agents : This method allows for the introduction of bromine and chlorine at specific positions on the isoquinoline ring.

- Use of continuous flow reactors : This industrial approach enhances efficiency and scalability while minimizing by-products.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Compounds similar to this compound have shown promising effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In studies, it exhibited IC50 values in the range of 5–19 mM against MCF-7 cells, which are significantly more potent than standard treatments like cisplatin .

- Enzyme Inhibition : this compound has been investigated as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK8/19, which are implicated in various cancers. The compound's unique structure enhances its binding affinity to these targets .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Modulation : The halogen substituents influence the compound's ability to interact with enzyme active sites, potentially altering their activity.

- Receptor Interaction : It may act as a receptor modulator, affecting signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 4–16 | |

| Anticancer | MCF-7 | 5–19 | |

| Enzyme Inhibition | CDK8/19 | N/A |

Case Studies

- Antimicrobial Study : A derivative of this compound was tested against Pseudomonas aeruginosa and showed an inhibition zone comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

- Cytotoxicity Evaluation : In a study comparing various isoquinoline derivatives, this compound was found to be more effective than cisplatin against multiple cancer cell lines, highlighting its potential as a lead compound for cancer therapy .

Q & A

Q. What are the established synthetic methodologies for 8-Bromo-4-chloroisoquinoline, and how do reaction conditions influence yield?

Basic

Synthesis typically involves halogenation of isoquinoline precursors or transition-metal-catalyzed cross-coupling. For example:

- Direct halogenation : Sequential bromination and chlorination of isoquinoline using electrophilic agents (e.g., NBS for bromination, Cl₂/FeCl₃ for chlorination).

- Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling with pre-functionalized intermediates. Reaction optimization (e.g., ligand choice, solvent, temperature) is critical for regioselectivity and yield. For instance, using Pd(PPh₃)₄ in DMF at 80°C improved yields in related quinoline syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

Basic

Combine analytical techniques:

- HPLC : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water mobile phase.

- NMR : Confirm substitution patterns (¹H and ¹³C NMR). For example, aromatic protons in the 7–8 ppm range and distinct coupling patterns distinguish bromo/chloro positions .

- Mass spectrometry : Compare experimental m/z (e.g., 242.5 g/mol for [M+H]⁺) with theoretical values. NIST databases provide reference spectra for analogous compounds .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Advanced

Inconsistent NMR or MS results may arise from:

- Isomeric impurities : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .

- Residual solvents or byproducts : Employ preparative TLC or recrystallization for purification.

- Crystallographic validation : Single-crystal X-ray diffraction definitively assigns regiochemistry, as demonstrated for 4-Bromo-8-methoxyquinoline derivatives .

Q. How does the electronic nature of bromo and chloro substituents influence further functionalization?

Advanced

The electron-withdrawing effects of Br and Cl direct electrophilic attacks to specific positions:

- Bromine : Activates the 8-position for nucleophilic substitution (e.g., SNAr with amines).

- Chlorine : Stabilizes adjacent positions via inductive effects, enabling regioselective cross-coupling (e.g., Suzuki at C4 with aryl boronic acids). Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Advanced

Key considerations:

- Catalyst loading : Reduce Pd catalyst costs by optimizing ligand-to-metal ratios (e.g., Xantphos ligands enhance stability at lower Pd concentrations).

- Temperature gradients : Pilot studies show that uneven heating in large batches leads to byproducts; use flow reactors for consistent thermal control .

- Purification : Scale-friendly techniques like column chromatography or fractional distillation require solvent optimization to avoid product degradation.

Q. How can researchers differentiate positional isomers (e.g., 6-Bromo-4-chloroquinoline vs. This compound)?

Advanced

- NMR coupling patterns : Vicinal protons in this compound exhibit distinct splitting (e.g., doublet of doublets vs. singlets in 6-Bromo derivatives) .

- Mass spectrometry fragmentation : Characteristic fragment ions (e.g., loss of Br vs. Cl) differ due to bond dissociation energies.

- X-ray crystallography : Definitive structural assignment, as shown in studies of 4-Bromo-8-methoxyquinoline .

Q. What role does this compound play in medicinal chemistry research?

Advanced

It serves as a key intermediate for kinase inhibitors (e.g., ROCK kinase) and anticancer agents. For example:

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

8-bromo-4-chloroisoquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |

InChI Key |

YHHRFUXOJFXNNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.